molecular formula C21H22ClN B1140285 Naftifine-d3 Hydrochloride

Naftifine-d3 Hydrochloride

Cat. No.: B1140285
M. Wt: 326.9 g/mol
InChI Key: OLUNPKFOFGZHRT-KLQXWDQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naftifine-d3 is intended for use as an internal standard for the quantification of naftifine by GC- or LC-MS. Naftifine is an allylamine compound that blocks ergosterol biosynthesis in fungi by inhibiting squalene epoxidase (Ki = 1.1 µM for C. albicans epoxidase).

Mechanism of Action

Target of Action

Naftifine-d3 Hydrochloride primarily targets ergosterol , a sterol found in the cell membranes of fungi, including those responsible for causing fungal infections . Ergosterol plays a crucial role in maintaining the integrity of the fungal cell membrane .

Mode of Action

This compound interacts with its target, ergosterol, by inhibiting the enzyme squalene 2,3-epoxidase . This enzyme is essential for the biosynthesis of sterols, especially ergosterol . The inhibition of this enzyme results in decreased amounts of sterols, particularly ergosterol, and a corresponding accumulation of squalene in the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, this compound interferes with the conversion of squalene to 2,3-oxidosqualene, a critical step in the biosynthesis of ergosterol . This disruption leads to a shortage of ergosterol and an accumulation of squalene, affecting the integrity of the fungal cell membrane .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, about 4-6% of the drug is systemically absorbed . This compound is almost completely metabolized in the human body, with a half-life of 2 to 3 days .

Result of Action

The molecular and cellular effects of this compound’s action involve the disruption of the fungal cell membrane’s integrity . This disruption is due to the shortage of ergosterol and the accumulation of squalene in the cells . As a result, the fungus’s growth is inhibited, leading to its death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug is for topical use only and should be applied to clean, dry skin . The use of occlusive dressings or wrappings should be avoided unless otherwise directed by a clinician . Furthermore, the drug should be stored below 30°C (86°F) to maintain its stability .

Biochemical Analysis

Biochemical Properties

Naftifine-d3 Hydrochloride interacts with various enzymes and proteins. It blocks ergosterol biosynthesis in fungi by inhibiting the enzyme squalene 2,3-epoxidase . This interaction disrupts the cell membrane structure of the fungi, leading to their death .

Cellular Effects

This compound affects various types of cells and cellular processes. It is primarily used against fungal cells, where it disrupts cell function by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme squalene 2,3-epoxidase, inhibiting its function . This prevents the conversion of squalene to squalene-2,3-epoxide, a crucial step in the biosynthesis of ergosterol . The lack of ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

Its parent compound, naftifine, has been shown to have a long-lasting antifungal effect .

Dosage Effects in Animal Models

Its parent compound, naftifine, is generally well-tolerated, with adverse effects only reported at high doses .

Metabolic Pathways

This compound is involved in the ergosterol biosynthesis pathway, where it interacts with the enzyme squalene 2,3-epoxidase . This interaction inhibits the conversion of squalene to squalene-2,3-epoxide, disrupting the production of ergosterol .

Transport and Distribution

Its parent compound, naftifine, is known to accumulate in the stratum corneum (the outermost layer of the skin), where it provides a reservoir for sustained antifungal activity .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the endoplasmic reticulum, where the ergosterol biosynthesis pathway occurs .

Properties

IUPAC Name

(E)-N-(naphthalen-1-ylmethyl)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUNPKFOFGZHRT-KLQXWDQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftifine-d3 Hydrochloride
Reactant of Route 2
Reactant of Route 2
Naftifine-d3 Hydrochloride
Reactant of Route 3
Reactant of Route 3
Naftifine-d3 Hydrochloride
Reactant of Route 4
Naftifine-d3 Hydrochloride
Reactant of Route 5
Reactant of Route 5
Naftifine-d3 Hydrochloride
Reactant of Route 6
Naftifine-d3 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.